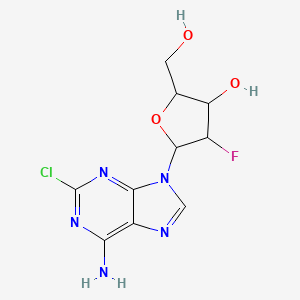
5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of purine analogs, such as 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol, often involves multi-step chemical reactions that include the formation of purine ring systems and subsequent functionalization. For example, synthetic studies directed towards Agelasine analogs involving the synthesis of N-methoxy-9-methyl-9H-purin-6-amines demonstrate the complexity of synthesizing substituted purines (Roggen & Gundersen, 2008). These methods highlight the importance of selective substitution and functional group introduction in achieving desired purine structures.
Molecular Structure Analysis
The molecular structure of purine derivatives, including hydrogen bonding patterns and crystal structure, has been extensively studied. For instance, the crystal and molecular structure of hydrogen-bonded complexes of purines, as detailed by Mazza, Sobell, & Kartha (1969), provides insights into the base-pairing configurations that are fundamental to understanding the molecular structure of purine derivatives (Mazza et al., 1969).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions that highlight their reactivity and interaction with different chemical agents. The synthesis and reactivity of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, for example, illustrate the chemical behavior of purine compounds under different conditions, including tautomerism and alkylation reactions (Roggen & Gundersen, 2008).
Applications De Recherche Scientifique
Antibacterial Activity
Research has shown that derivatives of 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol exhibit notable antibacterial activities. A study by Egawa et al. (1984) found that compounds with amino and hydroxy-substituted cyclic amino groups displayed significant in vitro and in vivo antibacterial activities, with some compounds showing more effectiveness than enoxacin, a known antibacterial agent (Egawa et al., 1984).
Enzyme Inhibition
The compound has been identified as an inhibitor of adenosine deaminase, an enzyme crucial in purine metabolism. Schaeffer et al. (1964, 1965) synthesized derivatives that inhibited adenosine deaminase, suggesting potential therapeutic applications in diseases related to purine metabolism (Schaeffer, Godse, & Liu, 1964); (Schaeffer & Odin, 1965).
Anti-HIV Applications
Driscoll et al. (1995) explored the use of 6-substituted amino analogs for treating HIV, particularly for improving blood-brain barrier penetration. These compounds were expected to be more lipophilic than existing anti-HIV drugs (Driscoll et al., 1995).
Antiviral Activity against Herpes Simplex Virus
Harnden et al. (1987) investigated the antiviral activity of 9-substituted purines against herpes simplex virus types 1 and 2 in cell cultures. They found that certain derivatives displayed significant antiherpes virus activity, in some cases more active than acyclovir, a standard antiviral drug (Harnden, Jarvest, Bacon, & Boyd, 1987).
Hepatitis B Virus Replication
Torii et al. (2006) synthesized arylthio congeners of the compound that showed similar anti-HBV effects to 2′,3′-dideoxy-3′-fluoroguanosine, indicating potential therapeutic applications for hepatitis B (Torii et al., 2006).
Propriétés
IUPAC Name |
5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDPHFBMKLOVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861277 | |
| Record name | 2-Chloro-9-(2-deoxy-2-fluoropentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)

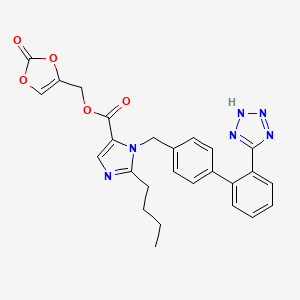
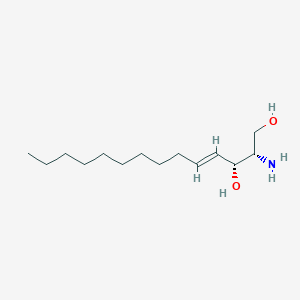
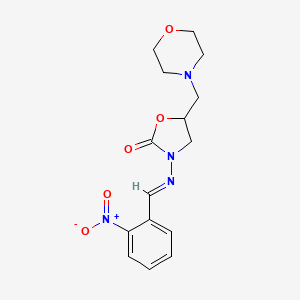
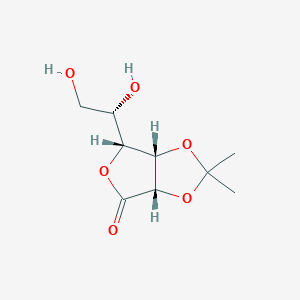
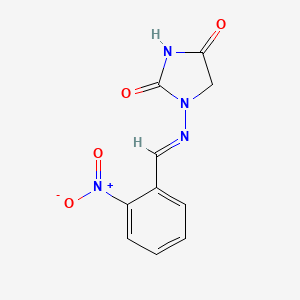
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)
![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)